N4-Allyl vs. N4-Ethyl Substituent: Impact on Lipophilicity and Predicted Metabolic Lability
The target compound bears an N4-allyl group (CH2–CH=CH2), whereas the closest commercially available analog is the N4-ethyl derivative (CAS 701939-24-4). The allyl group introduces a π-bond system that increases computed lipophilicity relative to the saturated ethyl chain and creates a potential site for cytochrome P450-mediated epoxidation. The allyl-containing compound has a computed XLogP3-AA of 1.7 [1], while the N4-ethyl analog (C12H13FN4OS, MW 280.32) is predicted to have a marginally lower logP due to the absence of the olefin . This difference in physico-chemical properties may translate into differential membrane permeability and metabolic clearance when both compounds are studied in parallel in vitro assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and predicted metabolic stability |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; Allyl substituent contains terminal olefin (sp2 carbon) susceptible to CYP450 oxidation |
| Comparator Or Baseline | N4-Ethyl analog (CAS 701939-24-4): Computed XLogP3-AA ≈ 1.4–1.5 (estimated by structural analogy); Saturated ethyl chain, no sp2 center |
| Quantified Difference | XLogP3-AA difference ≈ +0.2 to +0.3 log units; Presence vs. absence of oxidizable π-bond |
| Conditions | Computed molecular properties (PubChem XLogP3 algorithm); no experimental head-to-head comparison available |
Why This Matters
For researchers selecting a probe compound, a higher logP and distinct metabolic soft spot (allyl epoxidation) may confer advantages in cell permeability but require assessment of species-specific metabolite formation.
- [1] PubChem. N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide; CID 972794. Computed XLogP3-AA = 1.7. View Source
